5-((Trimethylsilyl)ethynyl)picolinaldehyde
Overview
Description
5-((Trimethylsilyl)ethynyl)picolinaldehyde is an organic compound with the molecular formula C11H13NOSi and a molecular weight of 203.31 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a picolinaldehyde moiety. The compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 5-((Trimethylsilyl)ethynyl)picolinaldehyde typically involves the reaction of 5-bromopyridine-2-carbaldehyde with trimethylsilylacetylene . The reaction is carried out under specific conditions to ensure the formation of the desired product. Here is a general synthetic route:
Starting Materials: 5-bromopyridine-2-carbaldehyde and trimethylsilylacetylene.
Reaction Conditions: The reaction is typically conducted in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.
Procedure: The starting materials are combined in a suitable solvent, such as tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
5-((Trimethylsilyl)ethynyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include fluoride ions from sources like tetrabutylammonium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((Trimethylsilyl)ethynyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((Trimethylsilyl)ethynyl)picolinaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group, while the aldehyde group can undergo nucleophilic addition reactions. The ethynyl group provides a site for further functionalization, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
5-((Trimethylsilyl)ethynyl)picolinaldehyde can be compared to other similar compounds, such as:
5-ethynylpicolinaldehyde: Lacks the trimethylsilyl group, making it less bulky and potentially less stable.
5-((Trimethylsilyl)ethynyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring, which may affect its reactivity and applications.
5-((Trimethylsilyl)ethynyl)pyridine: Lacks the aldehyde group, limiting its reactivity in certain types of chemical reactions.
The presence of the trimethylsilyl group in this compound provides unique steric and electronic properties, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
5-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)7-6-10-4-5-11(9-13)12-8-10/h4-5,8-9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNKUBVOFBAJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464720 | |
Record name | 5-((TRIMETHYLSILYL)ETHYNYL)PICOLINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650606-63-6 | |
Record name | 5-((TRIMETHYLSILYL)ETHYNYL)PICOLINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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